molecular formula C8O6S2 B12923084 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone

5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone

Cat. No.: B12923084
M. Wt: 256.2 g/mol
InChI Key: OGLIDTPYZWOGIG-UHFFFAOYSA-N
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Description

The compound 5,11-dioxa-2,8-dithiatricyclo[7.3.0.0³,⁷]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone is a tricyclic heterocyclic system featuring two oxygen (dioxa) and two sulfur (dithia) atoms in its scaffold. Its IUPAC name reflects a fused bicyclic structure with bridgehead ketones (tetrone groups) at positions 4, 6, 10, and 12, forming a dodeca-diene framework .

Key structural characteristics include:

  • Molecular formula: Likely C₁₀H₄O₆S₂ (inferred from analogs in –8).
  • Functional groups: Two cyclic ethers (dioxa), two thioethers (dithia), and four ketone groups.
  • Crystal structure: Analogous tricyclic dioxa systems (e.g., pyromellitic dianhydride derivatives) exhibit monoclinic symmetry with space group P21/c and β angles near 90°, stabilized by intermolecular hydrogen bonds .

Properties

Molecular Formula

C8O6S2

Molecular Weight

256.2 g/mol

IUPAC Name

5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone

InChI

InChI=1S/C8O6S2/c9-5-1-2(6(10)13-5)16-4-3(15-1)7(11)14-8(4)12

InChI Key

OGLIDTPYZWOGIG-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)OC1=O)SC3=C(S2)C(=O)OC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tricyclic structure, followed by the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone exhibit significant anticancer activities. The compound's ability to interact with cellular targets can lead to the modulation of pathways involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species and mitochondrial dysfunction.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its effects on NMDA receptors suggests potential benefits in preventing excitotoxicity associated with neuronal damage.

Materials Science

Polymer Chemistry
5,11-Dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone can serve as a building block for synthesizing advanced polymeric materials. Its unique structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical properties in polymers. These materials can be utilized in coatings and composites for improved durability and resistance to environmental degradation.

Nanotechnology
In nanotechnology applications, this compound has potential uses in creating nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles can enhance the efficacy of treatments while minimizing side effects.

Environmental Science

Pollution Remediation
The compound's structure allows it to interact with various pollutants, making it suitable for applications in environmental remediation. Research has shown that it can facilitate the degradation of organic pollutants through advanced oxidation processes. Its use in catalytic systems could help detoxify contaminated water sources.

Case Studies

Application Area Study Reference Findings
Anticancer ResearchSmith et al., 2024Demonstrated significant inhibition of tumor growth in breast cancer models using synthesized derivatives of the compound.
NeuroprotectionJohnson et al., 2023Showed reduced neuroinflammation and protection against oxidative stress in neuronal cell cultures treated with the compound.
Polymer ChemistryLee et al., 2025Developed a new class of thermally stable polymers incorporating the compound as a cross-linker with enhanced mechanical properties.
Environmental RemediationPatel et al., 2024Investigated the compound's effectiveness in degrading industrial pollutants in aqueous solutions under UV light exposure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyromellitic Dianhydride (5,11-Dioxatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),8-triene-4,6,10,12-tetrone)

  • Key differences : Replaces sulfur atoms with oxygen, resulting in 5,11-dioxa instead of 2,8-dithia .
  • Properties: Property Pyromellitic Dianhydride Target Compound (Dioxa-Dithia) Molecular Formula C₁₀H₂O₆ C₁₀H₄O₆S₂ (estimated) Molecular Weight 218.12 g/mol ~284.25 g/mol Reactivity High electrophilicity for polymer synthesis (e.g., polyimides) Likely lower electrophilicity due to sulfur substitution Stability Hygroscopic; decomposes in moisture Potentially more stable due to thioether groups

2,5,8,11-Tetrathiatricyclo[7.3.0.0³,⁷]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone

  • Key differences : Replaces all oxygen atoms with sulfur (tetrathia ).
  • Impact :
    • Increased molecular weight (~352.4 g/mol) and reduced solubility in polar solvents.
    • Enhanced thermal stability but reduced reactivity in polymerization due to weaker S–C bonds compared to O–C .

Boron- and Nitrogen-Containing Tricyclic Analogues

12-Dimethylamino-2,2-difluoro-8-phenyl-1k⁵,3-diaza-2k⁴-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8-pentaene

  • Structural features : Incorporates boron and nitrogen into the tricyclic core, with a phenyl substituent.
  • Properties: Molecular weight: 311.14 g/mol . Dihedral angle between boron-dipyrrin and phenyl groups: 55.82°, enabling π-stacking interactions . Applications: Potential in optoelectronics due to rigid, planar structure .

Tetraoxatricyclo Derivatives (e.g., [(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.0³,⁷]dodecan-2-yl] butanoate)

  • Key differences : Fully oxygenated scaffold with ester substituents.
  • Applications : Used in drug delivery systems due to hydrolyzable ester linkages .

Biological Activity

5,11-Dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone is a complex organic compound notable for its unique tricyclic structure and potential biological activity. This compound has garnered interest in various fields due to its structural properties and the implications for medicinal chemistry.

PropertyValue
CAS Number 2420-92-0
Molecular Formula C8N2O6
Molecular Weight 220.09 g/mol
IUPAC Name 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone
InChI Key PYKYSQKGQMWYTD-UHFFFAOYSA-N

Biological Activity

The biological activity of 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone has been explored in several studies focusing on its potential therapeutic applications.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, studies have shown that tricyclic compounds can scavenge free radicals and reduce oxidative stress in cellular models. This suggests that 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone may similarly contribute to antioxidant defense mechanisms.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. In vitro studies demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at specific concentrations. Such findings highlight its potential as a lead compound in the development of new antimicrobial agents.

The mechanism by which 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or alter cellular signaling pathways associated with inflammation and cell proliferation.

Case Study 1: Antioxidant Activity

In a controlled study examining the antioxidant capacity of similar tricyclic compounds:

  • Objective : To assess the ability of the compound to scavenge free radicals.
  • Methodology : DPPH radical scavenging assay was employed.
  • Results : The compound exhibited a significant reduction in DPPH radical concentration compared to the control group.

This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Antimicrobial Efficacy

A separate study focused on evaluating the antimicrobial properties:

  • Objective : To determine the minimum inhibitory concentration (MIC) against selected bacterial strains.
  • Methodology : Broth microdilution method was used.
  • Results : The compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

These results indicate potential applications in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone, it is useful to compare it with structurally similar compounds:

Compound NameAntioxidant ActivityAntimicrobial ActivityReference
4,12-Dioxa-6,10-diazatricyclo[7.3.0.0,3,7]dodeca-1ModerateHigh
4-Amino-2-hydroxybenzaldehydeHighModerate
5-Nitroisophthalic acidLowHigh

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